molecular formula C11H14N2O4 B14158015 Dimethyl 3,3-dicyanoheptanedioate

Dimethyl 3,3-dicyanoheptanedioate

Cat. No.: B14158015
M. Wt: 238.24 g/mol
InChI Key: BHGSJZUBQJXCMH-UHFFFAOYSA-N
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Description

Dimethyl 3,3-dicyanoheptanedioate is an organic compound with the molecular formula C11H12N2O4 It is a derivative of heptanedioic acid, featuring two cyano groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,3-dicyanoheptanedioate can be synthesized through a multi-step process. One common method involves the reaction of malononitrile with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-dicyanoheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Heptanedioic acid derivatives.

    Reduction: Aminoheptanedioate derivatives.

    Substitution: Various substituted heptanedioates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,3-dicyanoheptanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 3,3-dicyanoheptanedioate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The cyano groups can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,3-diacetylpentanedioate
  • Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate
  • 2,5-Dimethyl-3-furoic acid

Uniqueness

Dimethyl 3,3-dicyanoheptanedioate is unique due to the presence of both cyano and ester groups, which provide a versatile platform for various chemical transformations. This dual functionality distinguishes it from other similar compounds that may only contain one type of functional group.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 3,3-dicyanoheptanedioate

InChI

InChI=1S/C11H14N2O4/c1-16-9(14)4-3-5-11(7-12,8-13)6-10(15)17-2/h3-6H2,1-2H3

InChI Key

BHGSJZUBQJXCMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(CC(=O)OC)(C#N)C#N

Origin of Product

United States

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